molecular formula C5H10Cl2N2S B1406774 (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride CAS No. 1807938-52-8

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B1406774
CAS No.: 1807938-52-8
M. Wt: 201.12 g/mol
InChI Key: MGBRARVJRDYNOI-FHNDMYTFSA-N
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Description

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C5H10Cl2N2S and its molecular weight is 201.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines through the Hantzsch thiazole reaction. This process involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave heating (Kamila, Mendoza, & Biehl, 2012). Additionally, this compound has been part of the synthesis of various diheterocyclic scaffolds and antimicrobial agents (Milinkevich, Ye, & Kurth, 2008).

Applications in Antimicrobial Activity

There is significant research into the antimicrobial properties of compounds synthesized using this compound. For example, studies have shown that certain derivatives exhibit antibacterial activity against clinical isolates of Gram-positive and Gram-negative bacteria (Reddy & Reddy, 2010). Additionally, the compound has been used in the synthesis of derivatives that show antifungal activities (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).

Role in Corrosion Inhibition

The compound has also been investigated in the context of corrosion inhibition. Density functional theory (DFT) calculations and molecular dynamics simulations have been conducted to predict its corrosion inhibition performances, particularly against corrosion of iron (Kaya et al., 2016).

Antitumor Activity

Some derivatives synthesized using this compound have been studied for their antitumor activities. For instance, compounds like (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, synthesized from this compound, have shown preliminary antitumor activity (Hu et al., 2010).

Properties

IUPAC Name

(1S)-1-(1,3-thiazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3;2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBRARVJRDYNOI-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CS1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CS1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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